molecular formula C18H29BO3 B12076983 2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B12076983
M. Wt: 304.2 g/mol
InChI Key: XKIGCGCEIKOSKM-UHFFFAOYSA-N
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Description

2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organic compound with the molecular formula C18H29BO3. This compound belongs to the class of boronic esters, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom in the structure makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-(3,3-Dimethyl-butoxy)-phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to improve efficiency and reduce reaction times. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The boron atom can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts in the presence of bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane can be compared with other boronic esters, such as:

    Phenylboronic acid pinacol ester: Similar structure but lacks the 3,3-Dimethyl-butoxy group.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but lacks the 3,3-Dimethyl-butoxy group.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the 3,3-Dimethyl-butoxy group.

The presence of the 3,3-Dimethyl-butoxy group in this compound imparts unique properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C18H29BO3

Molecular Weight

304.2 g/mol

IUPAC Name

2-[4-(3,3-dimethylbutoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H29BO3/c1-16(2,3)12-13-20-15-10-8-14(9-11-15)19-21-17(4,5)18(6,7)22-19/h8-11H,12-13H2,1-7H3

InChI Key

XKIGCGCEIKOSKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC(C)(C)C

Origin of Product

United States

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